![molecular formula C20H33NO B12606963 N-[(2S)-1-Phenyldodecan-2-yl]acetamide CAS No. 648908-39-8](/img/structure/B12606963.png)
N-[(2S)-1-Phenyldodecan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is a chemical compound belonging to the class of fatty acid amides These compounds are characterized by the presence of a fatty acid linked to an amine through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Phenyldodecan-2-yl]acetamide typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of 1-phenyldodecan-2-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-[(2S)-1-Phenyldodecan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). This interaction can influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
- N-[(2S)-2-Hydroxy-1-phenyldodecan-2-yl]acetamide
Uniqueness
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is unique due to its specific structural features, such as the long alkyl chain and the presence of an aromatic ring
Properties
CAS No. |
648908-39-8 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-[(2S)-1-phenyldodecan-2-yl]acetamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22)/t20-/m0/s1 |
InChI Key |
WIJWMFZTHDEVML-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

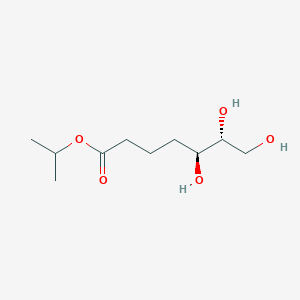
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
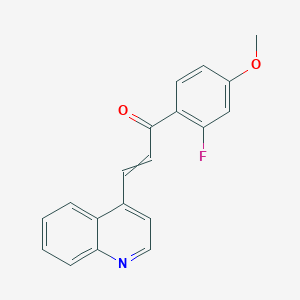
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
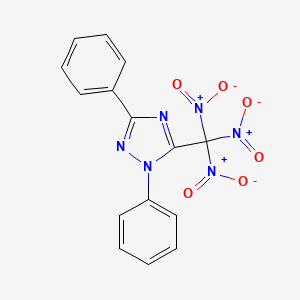
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
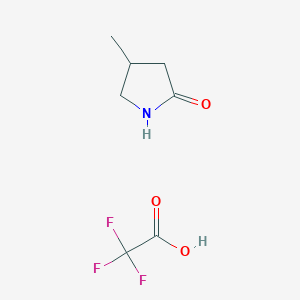
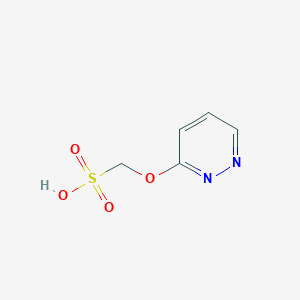
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
